molecular formula C19H26N2O2S B2966591 (2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide CAS No. 2415642-03-2

(2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide

Katalognummer: B2966591
CAS-Nummer: 2415642-03-2
Molekulargewicht: 346.49
InChI-Schlüssel: UOTGQTLVWUCYPR-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide" is a cinnamic acid anilide derivative characterized by:

  • A trans (2E)-configured propenamide backbone conjugated to a phenyl group.
  • An enamide linkage connecting the cinnamoyl moiety to a substituted oxane-thiomorpholine hybrid scaffold.
  • A thiomorpholin-4-yl-oxan-4-ylmethyl group at the anilide nitrogen, introducing sulfur-containing heterocycles that may enhance lipophilicity and target binding .

Eigenschaften

IUPAC Name

(E)-3-phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c22-18(7-6-17-4-2-1-3-5-17)20-16-19(8-12-23-13-9-19)21-10-14-24-15-11-21/h1-7H,8-16H2,(H,20,22)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTGQTLVWUCYPR-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C=CC2=CC=CC=C2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(CNC(=O)/C=C/C2=CC=CC=C2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Substituents/Modifications Biological Activity Reference
(2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide (Target) Thiomorpholinyl-oxan hybrid scaffold Not reported in evidence; predicted enhanced lipophilicity and binding potential
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) 3-Fluoro-4-(trifluoromethyl)phenyl group Potent bactericidal activity against S. aureus and MRSA; comparable to ampicillin
(2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (Compound 11) 4-Bromo-3-chlorophenyl group Cytotoxic to THP1-Blue™ NF-κB cells; low antimicrobial efficacy
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide Chloro-fluorobenzyloxy and methoxyphenyl groups Activity not reported; structural similarity suggests possible anti-inflammatory
2-chloranyl-N-[3-[1-[4-[(4-chlorophenyl)amino]oxan-4-yl]carbonylpiperidin-4-yl]propyl]ethanamide (PDB:8AOY) Oxan-4-yl group with chlorophenylamino substitution Ligand in crystallographic studies; structural homology to target compound

Key Observations:

  • Substituent Position and Activity: Meta/para substitution on the anilide ring (e.g., Compound 10) correlates with high antimicrobial activity, while ortho/meta substitution (e.g., Compound 11) associates with cytotoxicity .
  • Lipophilicity : The thiomorpholine and oxane rings in the target compound may increase logD7.4 compared to simpler analogs, improving membrane permeability but risking higher toxicity .
Antimicrobial Activity
  • Compound 10 demonstrated MIC values < 1 µg/mL against S. aureus and MRSA, outperforming ampicillin . The target compound’s thiomorpholin-oxan group could modulate activity via enhanced target binding (e.g., bacterial enzyme inhibition).
  • Cytotoxicity : Compound 11 reduced THP1-Blue™ cell viability by >50% at 10 µM, highlighting the trade-off between antimicrobial efficacy and safety . The target compound’s sulfur-containing scaffold may mitigate cytotoxicity through reduced reactive metabolite formation.
Anti-inflammatory Potential
  • Compound 20 (tri-halo-substituted analog) showed NF-κB inhibition at 10 µM, surpassing parental cinnamic acid . The target compound’s oxane-thiomorpholine group may sterically hinder NF-κB binding, though this requires experimental validation.

Physicochemical and ADMET Properties

  • Lipophilicity : Experimental logD7.4 values for cinnamanilides range from 2.1–4.5 , with computational models (ClogP) achieving moderate correlation (R = 0.65) . The target compound’s thiomorpholin-oxan group likely increases logD7.4, necessitating experimental measurement.
  • Solubility : Oxane and thiomorpholine rings may improve aqueous solubility compared to purely aromatic analogs (e.g., Compound 12) .

Biologische Aktivität

(2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide, also known as a derivative of cinnamamide, has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a phenyl group attached to a prop-2-enamide backbone, with a thiomorpholine moiety linked through an oxane ring. This unique configuration is hypothesized to contribute to its biological effects.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to (2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide exhibit significant anticonvulsant properties. For instance, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide demonstrated efficacy in various seizure models:

Model ED50 (mg/kg) Administration Route
Frings audiogenic seizure model13.21Intraperitoneal
Maximal electroshock test44.46Intraperitoneal
6-Hz psychomotor seizure model71.55Intraperitoneal

These findings suggest that the compound may serve as a lead for developing new anticonvulsant therapies .

Cytotoxicity and Safety Profile

In vitro studies on cell lines such as HepG2 and H9c2 have shown that the compound is safe at concentrations up to 100 µM, indicating a favorable safety profile for further development .

The anticonvulsant activity of (2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide may involve several molecular targets:

  • GABA Receptors : The compound may enhance GABAergic transmission, leading to increased inhibitory neurotransmission.
  • Serotonergic Pathways : Interaction with serotonergic receptors could modulate mood and anxiety, contributing to anticonvulsant effects.
  • TRPV1 Receptors : Activation or inhibition of vanilloid receptors may influence pain pathways and seizure activity.

Study on Anticonvulsant Efficacy

A study evaluating the efficacy of various cinnamamide derivatives showed that those with structural similarities to (2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide exhibited broad-spectrum anticonvulsant activity across multiple animal models . The results highlighted the importance of the amide moiety and phenyl substituents in determining potency.

Safety Evaluation

In a preclinical safety evaluation, the compound was assessed for mutagenicity using the Ames test and was found not to exhibit base substitution or frameshift mutations, supporting its potential as a therapeutic agent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.